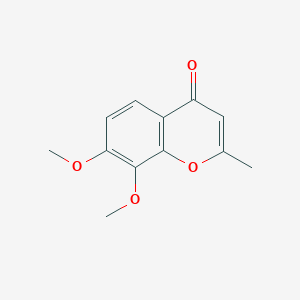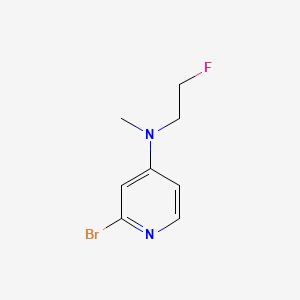
2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine is a chemical compound that belongs to the class of halogenated amines It is characterized by the presence of a bromine atom, a fluorine atom, and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine typically involves the reaction of 2-bromo-4-chloropyridine with N-methyl-2-fluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the N-methyl-2-fluoroethylamine group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H₂) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include N-oxides of the original compound.
Reduction Reactions: Products include piperidine derivatives.
科学研究应用
2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-3-amine
- 2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-5-amine
- 2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-6-amine
Uniqueness
2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The position of the bromine and fluorine atoms influences its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C8H10BrFN2 |
|---|---|
分子量 |
233.08 g/mol |
IUPAC 名称 |
2-bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine |
InChI |
InChI=1S/C8H10BrFN2/c1-12(5-3-10)7-2-4-11-8(9)6-7/h2,4,6H,3,5H2,1H3 |
InChI 键 |
NZBANZJCUDHNEP-UHFFFAOYSA-N |
规范 SMILES |
CN(CCF)C1=CC(=NC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


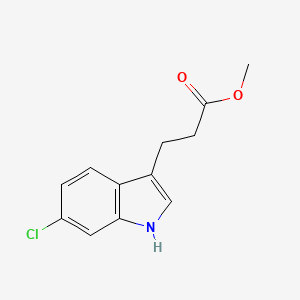
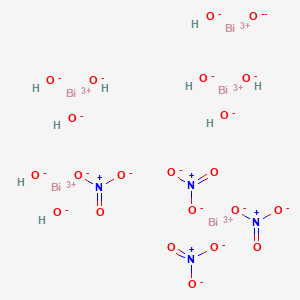
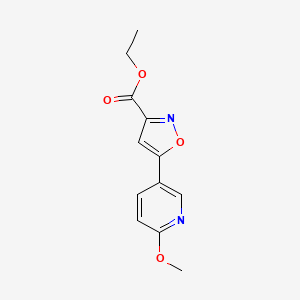
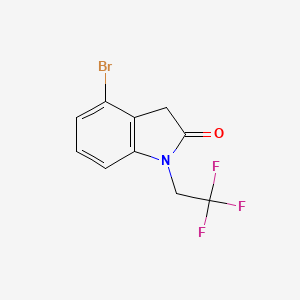
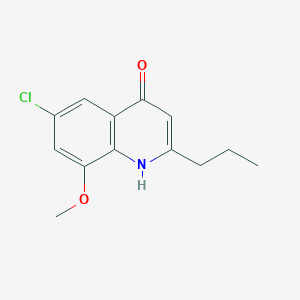
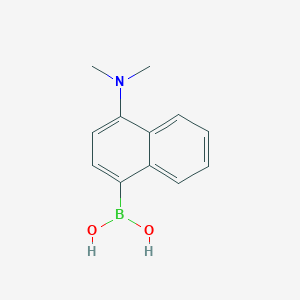
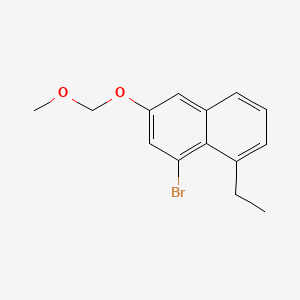

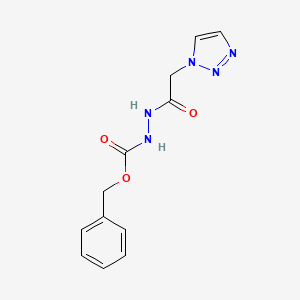
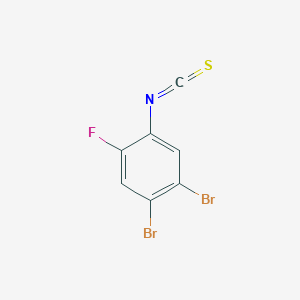
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II)](/img/structure/B13710733.png)
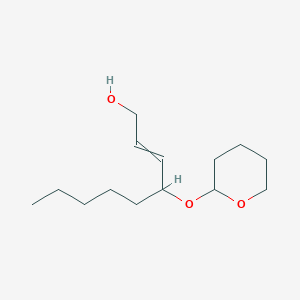
![7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13710735.png)
